![molecular formula C6H11N3O2 B2699279 Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate CAS No. 2168275-70-3](/img/structure/B2699279.png)
Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate
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Description
“Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” is a diazirine derivative. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom . They are often used in photoaffinity labeling studies in biochemistry because they can form a reactive carbene species when exposed to ultraviolet light .
Chemical Reactions Analysis
Diazirines are known to undergo a variety of reactions, including ring-opening reactions under certain conditions . The specific reactions that “Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” might undergo would depend on the exact structure and the reaction conditions.Mechanism of Action
Future Directions
The use of diazirine derivatives in biochemistry and other fields is an active area of research, and new applications and synthesis methods are continually being developed . The future directions for “Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” would likely depend on the results of further studies on this compound.
properties
IUPAC Name |
methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(8-9-6)3-4(7)5(10)11-2/h4H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOZODNLUYXXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate |
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